molecular formula C21H18BrNO3S B2626809 N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide CAS No. 94863-99-7

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2626809
CAS No.: 94863-99-7
M. Wt: 444.34
InChI Key: UEBMXMMHNIKHMW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a dimethylbenzenesulfonamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzoyl-substituted phenyl compound, followed by sulfonamide formation through the reaction with dimethylbenzenesulfonyl chloride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the benzoyl group to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzoyl and bromophenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
  • N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
  • N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide

Uniqueness

Compared to similar compounds, N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3S/c1-15-8-11-18(12-9-15)27(25,26)23(2)20-13-10-17(22)14-19(20)21(24)16-6-4-3-5-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBMXMMHNIKHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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